5-(2-Fluoro-5-methylphenyl)pentanoic acid
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Overview
Description
5-(2-Fluoro-5-methylphenyl)pentanoic acid is an organic compound that features a pentanoic acid chain attached to a fluorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-methylphenyl)pentanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The choice of reagents and catalysts, as well as reaction conditions, are tailored to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-5-methylphenyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: N-bromosuccinimide (NBS) for bromination, various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various oxidized forms of the original molecule.
Scientific Research Applications
5-(2-Fluoro-5-methylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group may enhance binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-AB-PINACA: A synthetic cannabinoid with a similar fluorinated pentyl chain.
5F-PB-22: Another synthetic cannabinoid with a fluorinated pentyl chain and a quinoline substructure
Uniqueness
5-(2-Fluoro-5-methylphenyl)pentanoic acid is unique due to its specific structural features, such as the fluorinated methylphenyl group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
5-(2-fluoro-5-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-9-6-7-11(13)10(8-9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15) |
InChI Key |
VSMIQDHJFMLUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)CCCCC(=O)O |
Origin of Product |
United States |
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